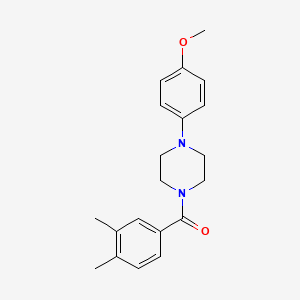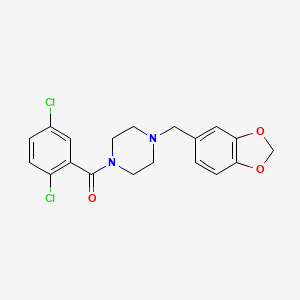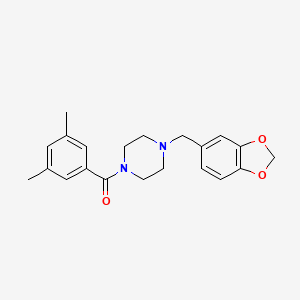![molecular formula C18H22N6O2 B3449578 1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3449578.png)
1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is widely used in scientific research for its ability to selectively block D1 receptors, which are involved in various physiological and pathological processes.
Mechanism of Action
1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione 23390 is a selective antagonist of dopamine D1 receptors. It binds to the receptor and prevents dopamine from binding, thereby blocking the downstream signaling pathway. The dopamine D1 receptor is involved in the regulation of various physiological and pathological processes, including reward, motivation, and movement.
Biochemical and Physiological Effects:
This compound 23390 has been shown to have various biochemical and physiological effects. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and amphetamines. It has also been shown to reduce the symptoms of schizophrenia and Parkinson's disease in animal models. This compound 23390 has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione 23390 in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to selectively block the D1 receptor without affecting other receptors. However, one limitation of this compound 23390 is its short half-life, which requires frequent dosing in animal studies.
Future Directions
There are several future directions for research involving 1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione 23390. One area of interest is the role of dopamine D1 receptors in addiction and relapse. Another area of interest is the potential therapeutic use of this compound 23390 in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. Additionally, further research is needed to investigate the effects of this compound 23390 on cognitive function and memory in humans.
Scientific Research Applications
1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione 23390 is widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been used to investigate the role of D1 receptors in drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders. This compound 23390 has also been used in behavioral studies to investigate the effects of dopamine on learning and memory.
properties
IUPAC Name |
1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-21-16-15(17(25)22(2)18(21)26)19-14(20-16)12-23-8-10-24(11-9-23)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTUKUJXGCUQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B3449498.png)
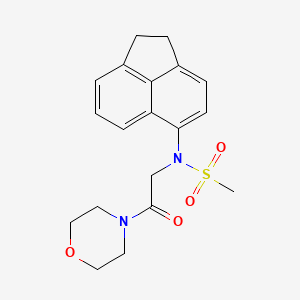
![methyl 2-{[(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetyl]amino}benzoate](/img/structure/B3449509.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3449512.png)
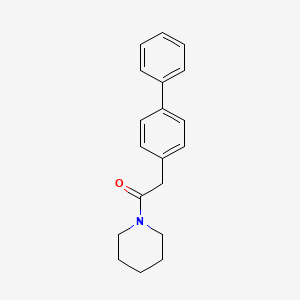

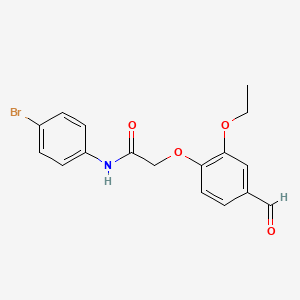
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3449552.png)
![4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B3449554.png)
